

Application Note: The Formation of 2-Cyanoethylamine Hemifumarate

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Compound of Interest

Compound Name: 2-Cyanoethylamine hemifumarate

CAS No.: 2079-89-2

Cat. No.: B150938

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A Step-by-Step Mechanistic and Practical Guide

Abstract

This comprehensive application note provides an in-depth analysis of the reaction mechanism, synthesis, and characterization of **2-Cyanoethylamine hemifumarate**. Moving beyond a simple procedural outline, this guide delves into the fundamental principles of the acid-base chemistry involved, explains the rationale behind each step of the synthesis protocol, and details the analytical techniques required for structural confirmation and purity assessment. This document is designed to equip researchers with both the theoretical understanding and the practical expertise necessary to confidently synthesize and validate this important chemical salt.

Introduction: Foundational Chemistry

The formation of an amine salt is a cornerstone reaction in organic and medicinal chemistry, often employed to improve the solubility, stability, and handling properties of basic compounds. **2-Cyanoethylamine hemifumarate** is a salt formed between a primary amine, 2-Cyanoethylamine (also known as 3-Aminopropionitrile), and a dicarboxylic acid, fumaric acid.

Understanding the distinct properties of these two precursors is essential to comprehending the reaction mechanism and optimizing the synthesis.

Reagent Profile

A successful synthesis begins with a thorough understanding of the starting materials. The key physicochemical properties of the reagents are summarized below.

Property	2-Cyanoethylamine	Fumaric Acid
Formula	C ₃ H ₆ N ₂	C ₄ H ₄ O ₄
Molar Mass	70.09 g/mol [1]	116.07 g/mol [2]
Appearance	Clear, colorless to yellow liquid[3][4]	White crystalline solid[5]
pKa	~7.80 (for the conjugate acid, R-NH ₃ ⁺)[3]	pKa ₁ = 3.03, pKa ₂ = 4.44[2][6] [7]
Solubility	Soluble in water and polar organic solvents[3]	Sparingly soluble in cold water; soluble in hot water[6]
Key Feature	Basic primary amine (-NH ₂) and a nitrile (-C≡N) group	Dicarboxylic acid with trans geometry, enhancing stability[6]

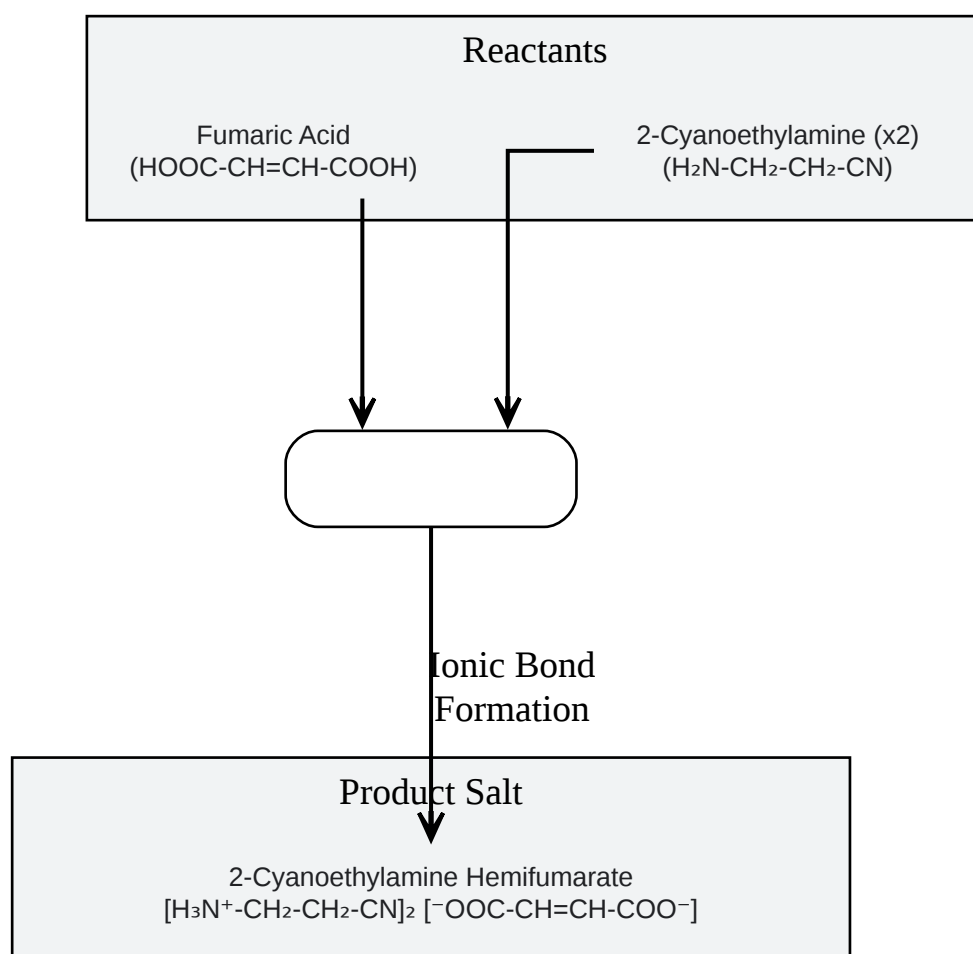
The Reaction Mechanism: An Acid-Base Proton Transfer

The formation of **2-Cyanoethylamine hemifumarate** is a classic acid-base neutralization reaction. The term "hemifumarate" signifies a specific 2:1 stoichiometric ratio of the amine (base) to the fumaric acid.

The driving force of the reaction is the significant difference in acidity and basicity between the reactants. The conjugate acid of 2-Cyanoethylamine has a pKa of approximately 7.80[3], while fumaric acid is a much stronger acid with pKa values of 3.03 and 4.44[2][6]. In acid-base chemistry, a reaction is considered favorable and proceeds to completion when the pKa of the acid being formed (the protonated amine) is significantly higher than the pKa of the acid being consumed (the carboxylic acid).

The step-by-step mechanism is as follows:

- **First Proton Transfer:** One of the carboxylic acid groups on a fumaric acid molecule donates a proton (H^+) to the lone pair of electrons on the nitrogen atom of a 2-Cyanoethylamine molecule. This is a highly favorable transfer, forming a protonated amine (an ammonium cation) and a hydrogen fumarate anion.
- **Second Proton Transfer:** The second carboxylic acid group on the hydrogen fumarate anion, being still significantly acidic ($pK_{a2} = 4.44$), donates its proton to a second molecule of 2-Cyanoethylamine.
- **Ionic Bond Formation:** The resulting ions—two 2-cyanoethylammonium cations and one fumarate dianion—are held together by strong electrostatic attractions, forming the stable crystalline salt, **2-Cyanoethylamine hemifumarate**.



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Caption: High-level overview of the salt formation reaction.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step protocol for the laboratory synthesis of **2-Cyanoethylamine hemifumarate**. The procedure is designed to be self-validating by leveraging the differential solubility of the reactants and product to ensure high purity.

Materials and Equipment

- Fumaric Acid (Reagent Grade)
- 2-Cyanoethylamine (Reagent Grade) [note: may be stabilized with K_2CO_3 , which should not interfere]
- Ethanol (95% or Absolute)
- Deionized Water
- Erlenmeyer Flasks
- Magnetic Stirrer and Hot Plate
- Büchner Funnel and Vacuum Filtration Apparatus
- Ice Bath
- Drying Oven or Vacuum Desiccator

Synthesis Workflow

Caption: Experimental workflow for the synthesis and validation.

Step-by-Step Procedure

- **Dissolution of Fumaric Acid:** In a 250 mL Erlenmeyer flask, add 5.80 g (0.05 mol) of fumaric acid. Add approximately 100 mL of 95% ethanol. Place the flask on a magnetic stirrer/hot

plate and heat gently (to ~60-70°C) with stirring until the fumaric acid is fully dissolved.

Causality: Fumaric acid's solubility is low in cold ethanol but increases significantly with heat, allowing for the creation of a saturated solution from which the product can later precipitate.

[6]

- **Addition of Amine:** While the fumaric acid solution is still warm and stirring, slowly add 7.01 g (0.10 mol) of 2-Cyanoethylamine. A 2:1 molar ratio is critical for the formation of the hemifumarate salt. Causality: The acid-base reaction is exothermic and occurs rapidly upon mixing. Slow addition helps to control the temperature.
- **Crystallization:** Remove the flask from the heat and allow it to cool slowly to room temperature while stirring continues. The product will begin to precipitate as a white solid as the solution cools. Causality: The salt product is designed to be less soluble in the solvent system than the individual reactants at room temperature. Slow cooling promotes the formation of larger, more easily filterable crystals.
- **Maximize Yield:** Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the salt.
- **Isolation:** Set up a Büchner funnel for vacuum filtration. Collect the white crystalline product by filtering the cold slurry.
- **Purification:** Wash the collected solid on the filter with two small portions (15-20 mL each) of ice-cold 95% ethanol. Causality: This wash removes any residual unreacted starting materials or surface impurities. Using a cold solvent minimizes the loss of the desired product due to dissolution.
- **Drying:** Transfer the purified solid to a watch glass and dry in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be a fine, white crystalline powder.

Characterization and Quality Control

Confirming the identity and purity of the synthesized salt is a critical final step. A combination of spectroscopic and physical methods should be employed.

Expected Analytical Data

Technique	Expected Observation	Rationale
Melting Point	Sharp, defined melting point, distinct from fumaric acid (>280°C).	A sharp melting point is indicative of high purity. Salts typically have high melting points.
FT-IR	Disappearance of broad acid O-H (~2500-3300 cm ⁻¹). Appearance of broad ammonium N-H ⁺ stretch (~2300-3100 cm ⁻¹). Shift of C=O stretch from ~1700 cm ⁻¹ to ~1600-1550 cm ⁻¹ (carboxylate). C≡N stretch remains at ~2250 cm ⁻¹ .	The IR spectrum provides direct evidence of the proton transfer by showing the formation of the ammonium (R-NH ₃ ⁺) and carboxylate (R-COO ⁻) functional groups.[8]
¹ H NMR (in D ₂ O)	A singlet for the two equivalent vinyl protons of fumarate at ~6.5 ppm. Triplets corresponding to the -CH ₂ -CH ₂ - protons of the ethylamine backbone, shifted downfield compared to the free amine. Integration ratio of fumarate protons to ethylamine protons should be 1:4, confirming the 2:1 molecular ratio.	NMR spectroscopy confirms the covalent structure of the components and, crucially, the stoichiometric ratio of the cation and anion in the final salt.
Elemental Analysis	%C, %H, and %N values should match the calculated theoretical values for the C ₁₀ H ₁₄ N ₄ O ₄ formula.	This provides the ultimate confirmation of the empirical formula and the 2:1 stoichiometry.

Stability and Storage

- **Stability:** While the salt form enhances the stability of 2-Cyanoethylamine, the nitrile group can still be susceptible to hydrolysis under strongly acidic or basic conditions, which could

convert it to an amide or carboxylic acid.[9] The compound should be protected from strong acids and bases.

- Storage: **2-Cyanoethylamine hemifumarate** should be stored in a tightly sealed container in a cool, dry place, away from moisture, to prevent degradation.

Conclusion

The synthesis of **2-Cyanoethylamine hemifumarate** is a straightforward yet illustrative example of acid-base chemistry principles applied to materials science and pharmaceutical development. By carefully controlling stoichiometry and leveraging the solubility properties of the components, a high-purity product can be reliably obtained. The mechanistic understanding detailed in this note, combined with the practical synthesis and characterization protocols, provides a robust framework for researchers working with this and similar amine salts.

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